2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid

Description

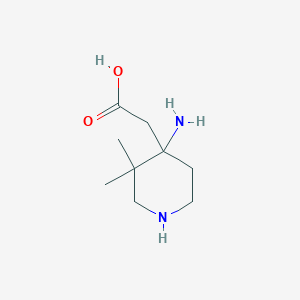

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a synthetic piperidine derivative featuring a central six-membered ring with a quaternary carbon bearing two methyl groups (3,3-dimethyl substitution) and a primary amine at the 4-position. This compound is of interest in medicinal chemistry due to its structural resemblance to enzyme inhibitors and receptor ligands, particularly in the context of soluble epoxide hydrolase (sEH) inhibition and neuropharmacology .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13) |

InChI Key |

FGARZQDQZSTFRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCC1(CC(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-3,3-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-amino-3,3-dimethylpiperidine in a suitable solvent, such as ethanol.

- Add chloroacetic acid to the solution.

- Adjust the pH to basic conditions using a base like sodium hydroxide.

- Heat the reaction mixture to reflux for several hours.

- After completion, cool the mixture and acidify it to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Properties

Research indicates that 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid exhibits potential as an antidepressant. Its structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine pathways, potentially leading to mood enhancement. Studies have shown that compounds with similar piperidine structures often demonstrate significant activity in modulating neurotransmitter levels .

2. Analgesic Effects

The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may inhibit pain pathways in the central nervous system, providing a basis for further exploration as a pain management drug. The modulation of pain receptors could lead to new therapeutic options for chronic pain conditions .

Neuropharmacology

1. Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of this compound. Research indicates that it may enhance synaptic plasticity and improve learning and memory functions. This application is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent .

2. Neuroprotective Effects

The compound's ability to protect neuronal cells from oxidative stress has been documented in various studies. By reducing oxidative damage, it may play a role in preventing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This neuroprotective property makes it a candidate for further research in developing therapies aimed at these conditions .

Biochemical Research

1. Enzyme Inhibition

In biochemical studies, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs that target metabolic disorders or conditions where enzyme activity is dysregulated .

2. Synthetic Pathways

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antidepressant Activity | Demonstrated modulation of serotonin levels | Potential development of new antidepressants |

| Pain Management | Inhibition of central pain pathways | New analgesic therapies for chronic pain |

| Cognitive Enhancement | Improved synaptic plasticity | Possible treatments for cognitive decline |

| Neuroprotection | Reduced oxidative stress in neuronal cells | Therapeutics for neurodegenerative diseases |

| Enzyme Inhibition | Targeted inhibition of metabolic enzymes | Drug development for metabolic disorders |

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Piperidin-4-yl)acetic Acid (CAS 51052-78-9)

Structural Differences :

- Lacks the 3,3-dimethyl and 4-amino substituents. Key Properties:

- Simpler synthesis due to fewer steric hindrances.

- Lower molecular weight (C₇H₁₃NO₂ vs. C₉H₁₆N₂O₂).

- Reduced hydrophobicity (logP ~0.5 vs. ~1.2 for the dimethyl-amino analog). Applications:

- Intermediate in synthesizing sEH inhibitors and peptide mimetics .

Table 1: Physical Properties Comparison

| Property | 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic Acid | 2-(Piperidin-4-yl)acetic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂O₂ | C₇H₁₃NO₂ |

| Molecular Weight | 200.24 g/mol | 143.18 g/mol |

| logP (Predicted) | 1.2 | 0.5 |

| Key Functional Groups | 4-Amino, 3,3-dimethyl | Unsubstituted piperidine |

2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid (CAS 303121-12-2)

Structural Differences :

- Contains a hydroxymethyl group at the 4-position instead of amino and dimethyl groups. Key Properties:

- Higher polarity due to the hydroxyl group (TPSA: 66.8 Ų vs. 64.6 Ų).

- Reduced basicity (pKa ~4.5 vs. ~9.5 for the amino derivative). Applications:

- Used in peptide coupling and as a linker in prodrug design .

2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid Derivatives

Examples :

- 9a : 2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid.

- 9b: 2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid. Structural Differences:

- Aryl substituents at the 1-position of the piperidine ring.

Key Findings : - Derivatives with electron-withdrawing groups (e.g., cyano in 9b) exhibit enhanced sEH inhibitory activity (IC₅₀ < 10 nM) compared to unsubstituted analogs .

- The dimethyl-amino group in the target compound may improve target binding through steric and electronic effects.

Fluroxypyr [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic Acid

Structural Differences :

- Pyridine ring instead of piperidine.

- Chloro and fluoro substituents enhance herbicidal activity.

Key Properties : - LogP: 2.1 (more lipophilic).

- pKa: 3.2 (acidic due to chloro/fluoro groups).

Applications : - Herbicide targeting auxin receptors, unlike the neuropharmacological focus of piperidine derivatives .

Picloram (4-Amino-3,5,6-trichloropicolinic Acid)

Structural Differences :

- Pyridine-carboxylic acid core vs. piperidine-acetic acid.

- Chlorine substituents enhance soil persistence.

Key Properties : - High herbicidal potency (LD₅₀ < 1 mg/kg in plants).

- Limited CNS activity due to poor BBB penetration .

Biological Activity

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its amino and acetic acid functional groups, which facilitate interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

The compound's structure can be summarized as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions modulate enzyme activities and receptor binding, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic effects in diseases where these enzymes play critical roles.

- Receptor Binding : It can bind to receptors involved in neurotransmission and metabolic pathways, potentially influencing neurological and metabolic functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been shown to inhibit cell proliferation in cancer cell lines through apoptosis induction mechanisms.

2. Neuroprotective Effects

The compound may also exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Properties

In a study focusing on the cytotoxicity of piperidine derivatives against cancer cells, this compound was found to significantly reduce cell viability in HeLa cells with an IC₅₀ value of approximately 0.69 μM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Potential

Another investigation assessed the compound's ability to inhibit cholinesterase enzymes. The results indicated that it effectively inhibited AChE and BuChE by over 80%, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from a piperidine scaffold. Protecting the amino group (e.g., with Boc or Fmoc groups) is critical to prevent side reactions during alkylation or acylation steps. For example, analogous compounds like 2-(piperidin-4-yl)acetic acid derivatives are synthesized via nucleophilic substitution or reductive amination . Purification via reverse-phase HPLC or recrystallization (using solvents like ethanol/water mixtures) ensures ≥95% purity, as validated by analytical techniques such as LC-MS .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm the piperidine ring substitution pattern and acetic acid moiety. The 3,3-dimethyl group produces distinct singlet peaks in 1H NMR (~1.0–1.2 ppm) .

- IR : Stretching frequencies for carboxylic acid (1700–1725 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS determines the molecular ion ([M+H]+) and fragments, cross-referenced with theoretical values (e.g., molecular formula C9H16N2O2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar amines and carboxylic acids (e.g., 2-(pyridin-3-yl)acetic acid), adhere to:

- PPE : Gloves, lab coats, and goggles to mitigate dermal/oral toxicity risks (Category 4 acute toxicity per GHS) .

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives of this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict transition states and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated reaction path searches, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows validate predictions, such as identifying optimal catalysts or solvent systems .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct systematic stability studies:

- pH-Dependent Degradation : Use HPLC to monitor degradation products across pH 1–13. For example, the carboxylic acid group may hydrolyze or form salts under basic conditions .

- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring models to predict shelf-life.

- Controlled Environment Studies : Compare stability in inert (N2) vs. oxidative (O2) atmospheres to identify degradation pathways .

Q. How do steric effects from the 3,3-dimethyl group influence biological target interactions?

- Methodological Answer :

- Molecular Docking : Compare binding affinities of the dimethyl-substituted compound vs. non-methylated analogs (e.g., 4-aminopiperidine derivatives) using software like AutoDock Vina. The dimethyl group may hinder binding to flat hydrophobic pockets but enhance selectivity for sterically constrained targets .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess conformational flexibility and residence time in binding sites .

Q. What experimental designs validate the compound’s role as a ligand in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.